molecular formula C18H18N2O5 B3835040 Butyl 4-{[(3-nitrophenyl)carbonyl]amino}benzoate

Butyl 4-{[(3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B3835040
M. Wt: 342.3 g/mol
InChI Key: KVSDKRQLZQEAPB-UHFFFAOYSA-N
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Description

Butyl 4-{[(3-nitrophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl ester group attached to a benzoate moiety, which is further substituted with a 3-nitrophenylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(3-nitrophenyl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of a suitable catalyst, followed by the acylation of the resulting butyl 4-aminobenzoate with 3-nitrobenzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Electrophilic substitution can be facilitated by using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-{[(3-aminophenyl)carbonyl]amino}benzoate.

    Reduction: Formation of 4-{[(3-nitrophenyl)carbonyl]amino}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Butyl 4-{[(3-nitrophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Butyl 4-{[(3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate
  • Butyl 4-{[(2-nitrophenyl)carbonyl]amino}benzoate
  • Ethyl 4-{[(3-nitrophenyl)carbonyl]amino}benzoate

Uniqueness

Butyl 4-{[(3-nitrophenyl)carbonyl]amino}benzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The butyl ester group also imparts distinct physicochemical properties compared to other similar compounds with different ester groups.

Properties

IUPAC Name

butyl 4-[(3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-3-11-25-18(22)13-7-9-15(10-8-13)19-17(21)14-5-4-6-16(12-14)20(23)24/h4-10,12H,2-3,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSDKRQLZQEAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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